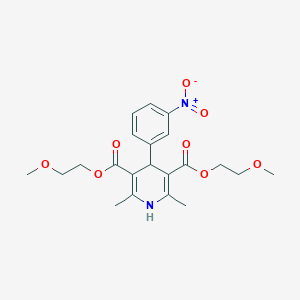
(1-Aminoindolizin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminoindolizin-2-yl)methanol, also known as AIM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a versatile molecule with a wide range of applications, particularly in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of (1-Aminoindolizin-2-yl)methanol is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in inflammation and tumorigenesis. (1-Aminoindolizin-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in many inflammatory diseases and cancers. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(1-Aminoindolizin-2-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as the production of prostaglandin E2 (PGE2), a key mediator of inflammation. (1-Aminoindolizin-2-yl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Aminoindolizin-2-yl)methanol in lab experiments is its versatility. It can be used in a variety of assays to study its effects on various cellular pathways and processes. However, one limitation is its potential toxicity. (1-Aminoindolizin-2-yl)methanol has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (1-Aminoindolizin-2-yl)methanol. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. (1-Aminoindolizin-2-yl)methanol has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (1-Aminoindolizin-2-yl)methanol and its potential toxicity.
Méthodes De Synthèse
The synthesis of (1-Aminoindolizin-2-yl)methanol can be achieved through several methods, including the reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate, or the reaction of indole-3-carboxaldehyde with hydroxylamine-O-sulfonic acid. Other methods include the reaction of indole with formaldehyde and hydroxylamine hydrochloride, or the reaction of indole with formaldehyde and hydroxylamine-O-sulfonic acid.
Applications De Recherche Scientifique
(1-Aminoindolizin-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for cancer, arthritis, and other inflammatory diseases. (1-Aminoindolizin-2-yl)methanol has also been studied for its potential use in the development of new antibiotics, as well as in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
135522-33-7 |
|---|---|
Nom du produit |
(1-Aminoindolizin-2-yl)methanol |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(1-aminoindolizin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c10-9-7(6-12)5-11-4-2-1-3-8(9)11/h1-5,12H,6,10H2 |
Clé InChI |
ZUEYSYBONHJUNR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2C=C1)CO)N |
SMILES canonique |
C1=CC2=C(C(=CN2C=C1)CO)N |
Synonymes |
2-Indolizinemethanol,1-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




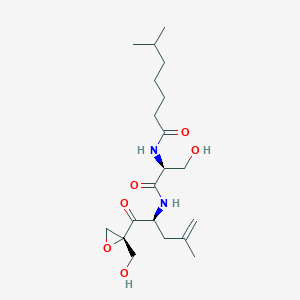
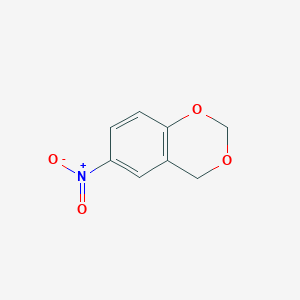
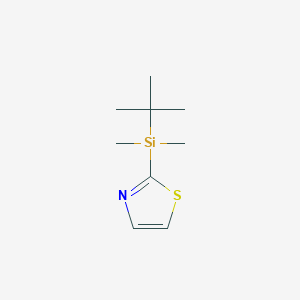
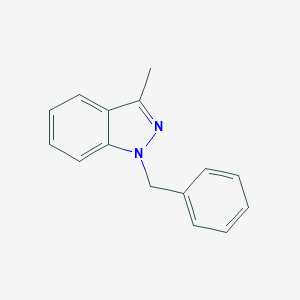
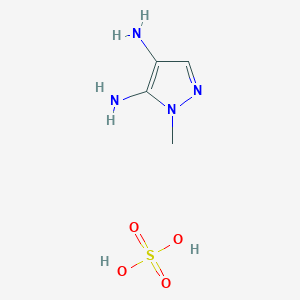
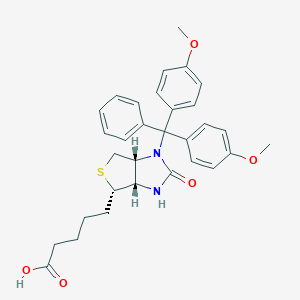

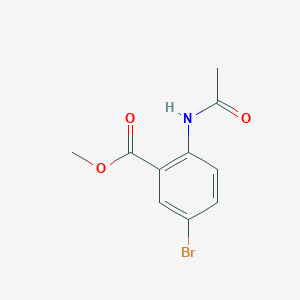

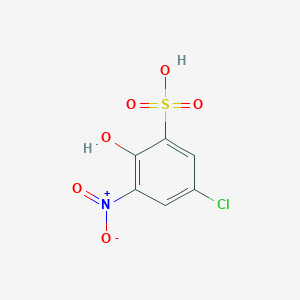
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
